1,1'-(Propane-1,3-diyl)di(pyrrolidin-2-one)
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Overview
Description
1,1’-(Propane-1,3-diyl)di(pyrrolidin-2-one) is a chemical compound with the molecular formula C13H14N2O2. It is a member of the pyrrolidin-2-one family, which is known for its versatile applications in various fields, including medicinal chemistry and organic synthesis . This compound is characterized by the presence of two pyrrolidin-2-one rings connected by a propane-1,3-diyl linker.
Preparation Methods
The synthesis of 1,1’-(Propane-1,3-diyl)di(pyrrolidin-2-one) can be achieved through several synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates . Another approach is the oxidation of pyrrolidine derivatives . Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,1’-(Propane-1,3-diyl)di(pyrrolidin-2-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
1,1’-(Propane-1,3-diyl)di(pyrrolidin-2-one) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,1’-(Propane-1,3-diyl)di(pyrrolidin-2-one) involves its interaction with specific molecular targets and pathways. The pyrrolidin-2-one ring is known for its ability to engage in hydrogen bonding and other interactions with biological molecules . This allows the compound to modulate the activity of enzymes and receptors, leading to its observed effects in biological systems .
Comparison with Similar Compounds
1,1’-(Propane-1,3-diyl)di(pyrrolidin-2-one) can be compared with other similar compounds, such as:
1,1’-(Ethane-1,1-diyl)dipyrrolidin-2-one: This compound has a shorter ethane linker, which may affect its reactivity and applications.
1,1’-(Butane-1,4-diyl)dipyrrolidin-2-one: With a longer butane linker, this compound may exhibit different physical and chemical properties.
1,3-Di(pyridin-2-yl)propane-1,3-dione: This compound contains pyridine rings instead of pyrrolidin-2-one rings, leading to distinct reactivity and applications.
The uniqueness of 1,1’-(Propane-1,3-diyl)di(pyrrolidin-2-one) lies in its specific structure, which provides a balance between flexibility and rigidity, making it suitable for various applications in research and industry .
Properties
CAS No. |
48149-56-0 |
---|---|
Molecular Formula |
C11H18N2O2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-[3-(2-oxopyrrolidin-1-yl)propyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H18N2O2/c14-10-4-1-6-12(10)8-3-9-13-7-2-5-11(13)15/h1-9H2 |
InChI Key |
DVPLXVQHUAAFOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCCN2CCCC2=O |
Origin of Product |
United States |
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